molecular formula C14H26O2 B14728880 3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane CAS No. 5421-20-5

3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14728880
CAS No.: 5421-20-5
M. Wt: 226.35 g/mol
InChI Key: OQFOGXORBHKZAH-UHFFFAOYSA-N
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Description

3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure where two rings are connected through a single atom. This compound belongs to the class of oxaspirocyclic compounds, which have garnered significant attention due to their diverse biological activities and applications in various fields such as medicine, catalysis, and optical materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. For instance, the reaction of 1,3-propanediol with a suitable ketone in the presence of an acid catalyst can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or halogen groups .

Scientific Research Applications

3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis, while its antitumor effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro[5.5]undecane: A parent compound with similar structural features but different substituents.

    1,3-Dioxane-1,3-dithiane spiranes: Compounds with sulfur atoms in the spirocyclic structure.

    Bis(1,3-oxathiane) spiranes: Compounds with both oxygen and sulfur atoms in the rings

Uniqueness

3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups may enhance its lipophilicity and ability to interact with biological membranes .

Properties

CAS No.

5421-20-5

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

3-ethyl-4-propyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C14H26O2/c1-3-8-13-12(4-2)11-15-14(16-13)9-6-5-7-10-14/h12-13H,3-11H2,1-2H3

InChI Key

OQFOGXORBHKZAH-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC2(O1)CCCCC2)CC

Origin of Product

United States

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